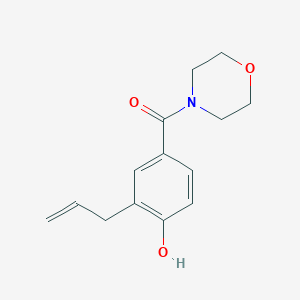
2-allyl-4-(4-morpholinylcarbonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-4-(4-morpholinylcarbonyl)phenol, also known as AMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of phenolic compounds and has been found to exhibit a range of biological activities. The purpose of
Wissenschaftliche Forschungsanwendungen
2-allyl-4-(4-morpholinylcarbonyl)phenol has been studied for its potential therapeutic applications in various fields of medicine. One of the most significant areas of research has been in the treatment of cancer. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol exhibits anti-tumor activity in vitro and in vivo. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition to its anti-tumor activity, 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been studied for its potential use in the treatment of inflammatory diseases. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to reduce the severity of symptoms in animal models of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol is not fully understood. However, studies have suggested that 2-allyl-4-(4-morpholinylcarbonyl)phenol may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-allyl-4-(4-morpholinylcarbonyl)phenol has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
2-allyl-4-(4-morpholinylcarbonyl)phenol has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol can induce apoptosis, or programmed cell death, in cancer cells. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition to its effects on cancer cells, 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its relative ease of synthesis. 2-allyl-4-(4-morpholinylcarbonyl)phenol is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-allyl-4-(4-morpholinylcarbonyl)phenol. One area of research is the development of more efficient synthesis methods for 2-allyl-4-(4-morpholinylcarbonyl)phenol. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-allyl-4-(4-morpholinylcarbonyl)phenol. This information could help to elucidate the mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol and could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 2-allyl-4-(4-morpholinylcarbonyl)phenol in humans.
Synthesemethoden
The synthesis of 2-allyl-4-(4-morpholinylcarbonyl)phenol involves the reaction of 2-allylphenol with morpholine and phosgene. This reaction yields 2-allyl-4-(4-morpholinylcarbonyl)phenol as the final product. The synthesis method is relatively simple and can be carried out in the laboratory with ease.
Eigenschaften
IUPAC Name |
(4-hydroxy-3-prop-2-enylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-11-10-12(4-5-13(11)16)14(17)15-6-8-18-9-7-15/h2,4-5,10,16H,1,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDKCHGAOMSGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-3-(prop-2-en-1-yl)phenyl](morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

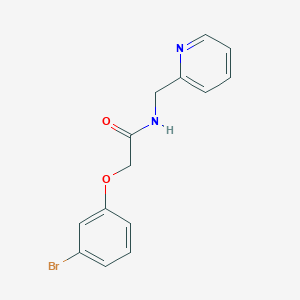
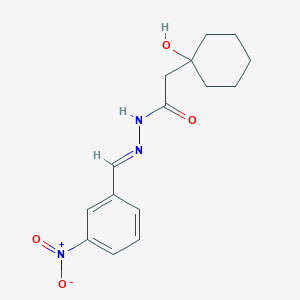
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
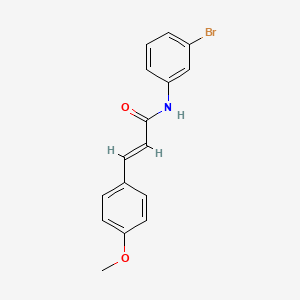
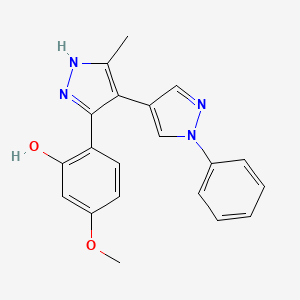
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
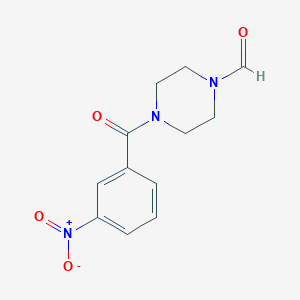
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)